3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1) in necroptosis . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .
Molecular Structure Analysis
The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The molecular formula is C14H17N3O2 .Scientific Research Applications
3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential use in the treatment of a variety of diseases. In particular, it has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In preclinical studies, this compound has been shown to be effective in reducing inflammation and inhibiting the growth of cancer cells. It has also been shown to have anti-oxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Target of Action
The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.
Mode of Action
This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.
Biochemical Pathways
Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.
Result of Action
The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.
Advantages and Limitations for Lab Experiments
The use of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is therefore readily available for use in experiments. Additionally, the compound has been shown to possess a variety of biological activities, which makes it a useful tool for studying a wide range of biological processes. However, there are some limitations to using this compound for laboratory experiments. For instance, the compound is not yet approved for use in humans, so it cannot be used in clinical trials. In addition, the exact mechanism of action of this compound is not yet fully understood, so it is not yet possible to accurately predict the effects of the compound in humans.
Future Directions
There are a number of potential future directions for the use of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. First, further research is needed to better understand the exact mechanism of action of the compound and to identify its potential therapeutic benefits. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound for use in humans. Finally, further research is needed to identify other potential applications for this compound, such as its use in the treatment of neurological disorders.
Synthesis Methods
3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was first synthesized in 2011 by a team of researchers led by Dr. J. R. Miller at the University of Michigan. The synthesis of this compound involves a multi-step process, beginning with the formation of a spirocyclic precursor. This precursor is then reacted with a benzyl bromide and a methanesulfonyl chloride to form this compound. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide and is followed by a deprotection step to yield the desired product. The synthesis of this compound is relatively simple and can be carried out in standard laboratory conditions.
Biochemical Analysis
Biochemical Properties
The compound 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor agonist . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.
Properties
IUPAC Name |
3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYHIHBUBEMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.